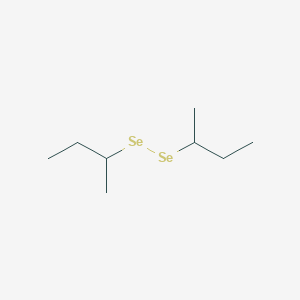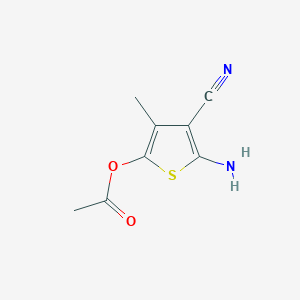
5-Amino-4-cyano-3-methylthiophen-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-4-cyano-3-methylthiophen-2-yl acetate: is a heterocyclic compound that contains a thiophene ring substituted with amino, cyano, and acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-cyano-3-methylthiophen-2-yl acetate typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions. This method is economical and versatile, allowing for the large-scale production of cyanoacetamide derivatives .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted thiophene derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-amino-4-cyano-3-methylthiophen-2-yl acetate is used as a building block for the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new materials with unique electronic properties .
Biology and Medicine: It can be used in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-amino-4-cyano-3-methylthiophen-2-yl acetate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thiophene ring can also participate in π-π interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
5-Amino-4-cyano-3-methylthiophene: Similar structure but lacks the acetate group.
4-Cyano-3-methylthiophen-2-yl acetate: Similar structure but lacks the amino group.
5-Amino-3-methylthiophen-2-yl acetate: Similar structure but lacks the cyano group.
Uniqueness: The presence of both amino and cyano groups in 5-amino-4-cyano-3-methylthiophen-2-yl acetate makes it unique compared to its analogs. These functional groups provide additional sites for chemical reactions and interactions, enhancing its versatility in various applications .
Propiedades
Número CAS |
543694-42-4 |
|---|---|
Fórmula molecular |
C8H8N2O2S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
(5-amino-4-cyano-3-methylthiophen-2-yl) acetate |
InChI |
InChI=1S/C8H8N2O2S/c1-4-6(3-9)7(10)13-8(4)12-5(2)11/h10H2,1-2H3 |
Clave InChI |
HHWYYATYGRXGLH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C#N)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


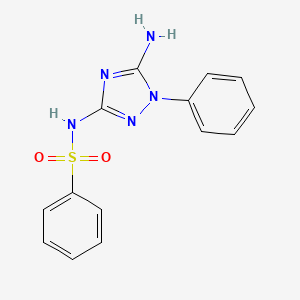
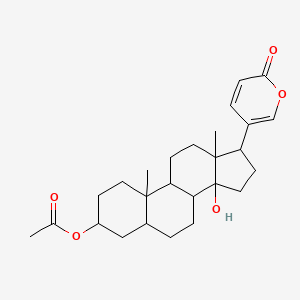
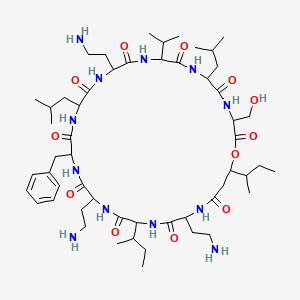
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
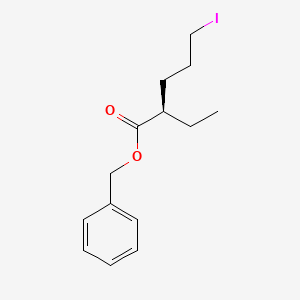

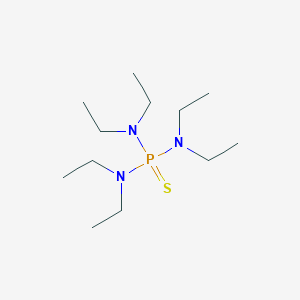
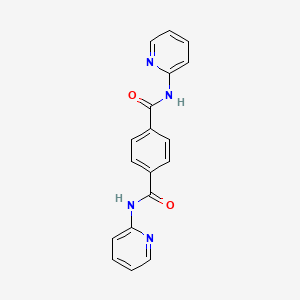
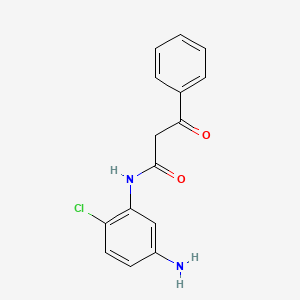
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
